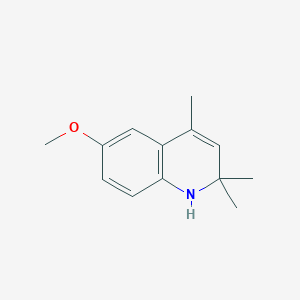![molecular formula C21H21N3O B2656140 (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one CAS No. 836691-58-8](/img/structure/B2656140.png)
(2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that features a benzodiazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine and a suitable carboxylic acid derivative.
Piperidine Ring Introduction: Using a nucleophilic substitution reaction to attach the piperidine ring to the benzodiazole.
Phenylprop-2-en-1-one Moiety Addition: Employing a condensation reaction to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.
Reduction: Reduction reactions could target the double bond in the phenylprop-2-en-1-one moiety.
Substitution: The benzodiazole and piperidine rings may participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be studied as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Investigating its potential as an inhibitor of specific enzymes.
Receptor Binding: Studying its interaction with various biological receptors.
Medicine
Drug Development: Exploring its potential as a lead compound for new pharmaceuticals.
Therapeutic Applications: Potential use in treating specific diseases or conditions.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of other complex molecules.
Agriculture: Possible applications as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulating signaling pathways, enzyme activity, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one: Similar compounds might include other benzodiazole derivatives or piperidine-containing molecules.
Uniqueness
Structural Features: The combination of benzodiazole, piperidine, and phenylprop-2-en-1-one moieties.
Biological Activity: Unique interactions with biological targets compared to other similar compounds.
Propriétés
IUPAC Name |
(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-20(11-10-16-6-2-1-3-7-16)24-14-12-17(13-15-24)21-22-18-8-4-5-9-19(18)23-21/h1-11,17H,12-15H2,(H,22,23)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPODNMZZVANFN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
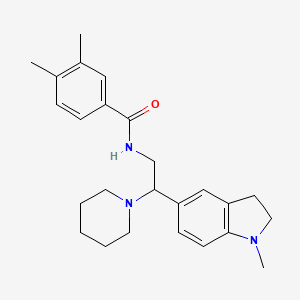
![7-(tert-butyl)-8-(2-hydroxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656059.png)

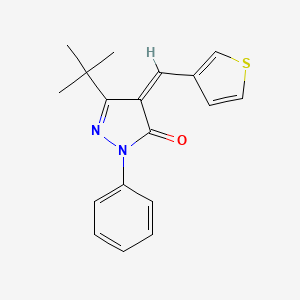
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656065.png)
![9-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-9H-purin-6-amine](/img/structure/B2656068.png)
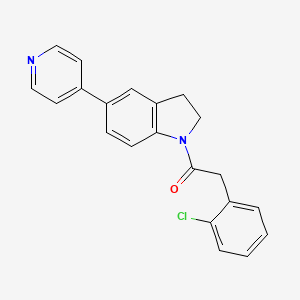
![3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2656070.png)
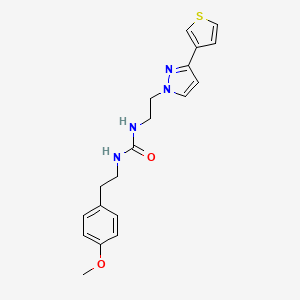
![5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B2656074.png)
![N-(1'-(2-oxotetrahydrofuran-3-yl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2656075.png)
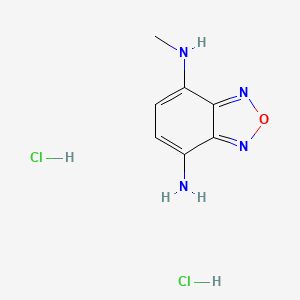
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2656077.png)
